2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide
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Overview
Description
2-(2,4-Difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a chemical compound characterized by its unique structure, which includes a difluorophenoxy group and a piperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide typically involves the following steps:
Preparation of 2,4-Difluorophenol: This can be achieved through the halogenation of phenol using fluorine gas or other fluorinating agents.
Formation of the Ester: The 2,4-difluorophenol is then reacted with an appropriate acyl chloride or anhydride to form the corresponding ester.
Nucleophilic Substitution: The ester undergoes nucleophilic substitution with 1-methyl-4-piperidinylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific oxidation conditions.
Reduction Products: Reduced analogs, which may have different biological activities.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(2,4-Difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe in biological studies to understand the interaction of difluorophenoxy groups with biological targets.
Industry: Use in the production of advanced materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 2-(2,4-difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide exerts its effects involves its interaction with specific molecular targets. The difluorophenoxy group may enhance binding affinity to certain receptors or enzymes, while the piperidinyl moiety can influence the compound's overall pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)pyridine: A related compound with a pyridine ring instead of the piperidinyl group.
2-[(2,4-Difluorophenoxy)methyl]piperidine: A structural analog with a different linkage between the difluorophenoxy group and the piperidine ring.
Uniqueness: 2-(2,4-Difluorophenoxy)-N-(1-methyl-4-piperidinyl)propanamide is unique due to its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to its analogs
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-10(21-14-4-3-11(16)9-13(14)17)15(20)18-12-5-7-19(2)8-6-12/h3-4,9-10,12H,5-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOKQPKOROPBFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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